
3-(3,4-Dichlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 3,4-dichlorophenyl group. Azetidines are four-membered nitrogen-containing heterocycles, which are analogues of cyclobutane. The presence of the 3,4-dichlorophenyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, resulting in the formation of the azetidine ring.
Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is efficient and yields the desired azetidine product.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The 3,4-dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation or other electrophilic substitution reactions can be carried out using reagents like halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)azetidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The ring strain of the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed in drug design to target specific enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(3,4-Dichlorophenyl)azetidine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. Its reactivity and stability balance make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |
Clé InChI |
FGGBXXRQVQIIEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

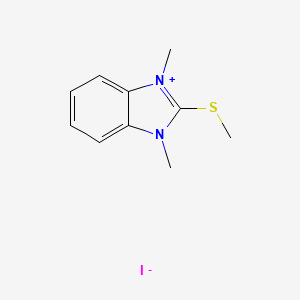

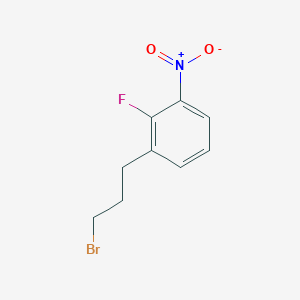
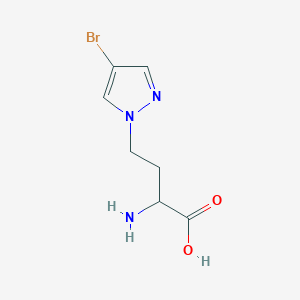

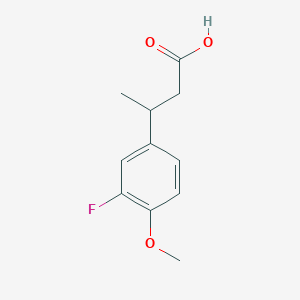
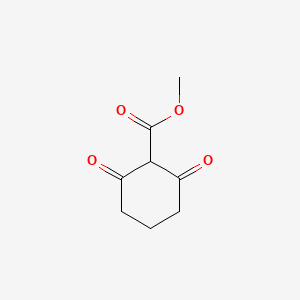

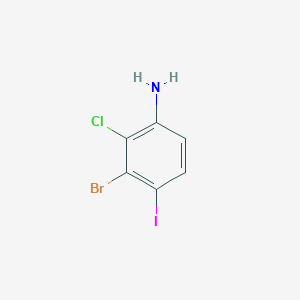
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)


